N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide
Description
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a rigid adamantane moiety at position 5 and a 2-chloro-N-methylacetamide group at position 2. The adamantyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts . For example, Kadi et al. (2010) reported that 5-(1-adamantyl)-1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity against Gram-positive bacteria (MIC values: 2–8 µg/mL) and anti-inflammatory effects (45–62% inhibition of carrageenan-induced edema) .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-19(12(20)8-16)14-18-17-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPMGIMHUOCPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Chlorination and Methylation: The final steps involve the chlorination of the acetamide group and subsequent methylation to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The chlorine atom in the acetamide group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Adamantyl vs.
- Chloroacetamide vs. Phenoxy/Piperazine: The 2-chloro-N-methylacetamide group in the target compound may enhance electrophilicity, favoring covalent interactions with biological targets, whereas phenoxy/piperazine groups (e.g., ) prioritize hydrogen bonding and π-π stacking.
Key Observations :
- Anticancer Potency: Compound 4y exhibits superior cytotoxicity (IC50: 0.034 µM against A549) compared to phenoxy derivatives (e.g., 7d ), likely due to its dual thiadiazole-thioacetamide structure enhancing DNA intercalation.
- Anti-inflammatory Activity : Adamantyl-thiadiazoles (e.g., ) show moderate anti-inflammatory activity (45–62% inhibition), whereas acetamide derivatives with bulkier substituents (e.g., piperazine in ) prioritize anticancer mechanisms.
Spectral and Analytical Data
Table 3: Spectroscopic Profiles
Key Observations :
Biological Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on current research findings.
Chemical Structure and Synthesis
The chemical structure of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide features an adamantane moiety that contributes to its unique properties. The synthesis generally involves the following steps:
- Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide : This is treated with an isothiocyanate to yield thiosemicarbazides.
- Cyclization : The thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole analogues.
Antimicrobial Activity
Research has shown that various thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds derived from 1-adamantan-1-yl-1,3,4-thiadiazole displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
| Compound | Activity | Reference |
|---|---|---|
| 5-(1-adamantyl)-3-(benzyl or substituted benzyl)-1,3,4-thiadiazoline-2-thione | Antibacterial | |
| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-methylacetamide | Antifungal |
Anti-inflammatory Activity
In addition to antimicrobial properties, these compounds have also been evaluated for their anti-inflammatory effects. For example:
- Certain derivatives showed dose-dependent anti-inflammatory activity in models such as carrageenan-induced paw edema in rats .
| Compound | Activity | Reference |
|---|---|---|
| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-methylacetamide | Anti-inflammatory |
The mechanism of action for N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is believed to involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes or proteins due to its rigid structure provided by the adamantane moiety. This interaction can modulate enzyme activity and affect cellular pathways.
- Non-covalent Interactions : The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions that enhance binding stability with biological targets .
Case Study 1: Antiviral Potential
Recent studies have highlighted the potential antiviral properties of thiadiazole derivatives against various viruses. For example:
- Compounds similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide were shown to inhibit viral replication in vitro for strains like HCV and influenza .
Case Study 2: Cytotoxicity Assessment
A comprehensive evaluation of cytotoxicity was conducted on human cell lines using derivatives of the compound:
Q & A
Q. Answer :
- ¹H/¹³C NMR : Identify adamantyl protons (δ 1.6–2.1 ppm as multiplet) and thiadiazole C=S (δ ~165 ppm) .
- IR Spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₂₁ClN₃OS: theoretical 338.1 g/mol).
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Q. Answer :
- Adamantyl Modifications : Replace 1-adamantyl with 2-adamantyl to alter lipophilicity and steric bulk, impacting membrane permeability .
- Thiadiazole Substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 2 to enhance electrophilicity for target binding .
- Acetamide Chain Variation : Substitute methyl with cyclopropyl to modulate metabolic stability.
Experimental Design : - Synthesize analogs using parallel combinatorial methods.
- Test in vitro against target enzymes (e.g., carbonic anhydrase) and correlate logP values (HPLC-derived) with activity .
Advanced: What computational strategies predict the binding mode of this compound with carbonic anhydrase?
Q. Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of human carbonic anhydrase II (PDB: 1CA2). The adamantyl group may occupy hydrophobic pockets, while the thiadiazole interacts with Zn²⁺ via sulfur .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~ -8 kcal/mol indicates strong binding) .
Basic: How to troubleshoot low yields in the final acetamide coupling step?
Q. Answer :
- Reaction Conditions : Ensure anhydrous triethylamine to scavenge HCl. Increase reflux time to 6 hours if intermediates are unreactive .
- Solvent Optimization : Switch from pet-ether to ethanol/water for recrystallization to improve purity .
- Byproduct Analysis : Use LC-MS to detect unreacted chloroacetyl chloride (retention time ~3.2 min) and adjust stoichiometry.
Advanced: How do solvent polarity and pH influence the stability of this compound?
Q. Answer :
Advanced: What strategies mitigate cytotoxicity in preclinical assays?
Q. Answer :
- Prodrug Design : Mask the chloroacetamide group with a hydrolyzable ester (e.g., p-nitrophenyl) to reduce off-target reactivity .
- Dosage Optimization : Perform MTT assays on HEK-293 cells to establish IC₅₀ values (e.g., >50 µM indicates low toxicity).
- Targeted Delivery : Conjugate with PEGylated nanoparticles to enhance selectivity .
Basic: How to validate purity and identity post-synthesis?
Q. Answer :
- HPLC : Use a C18 column (ACN/water gradient) to achieve >95% purity .
- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 56.8%, H: 6.2%) .
- Melting Point : Confirm consistency with literature (e.g., 180–182°C) .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?
Q. Answer :
- Synthesis of Labeled Analog : Incorporate ¹³C at the methyl group of N-methylacetamide using ¹³C-methylamine .
- Mass Spectrometry Imaging : Track ¹³C distribution in rat liver sections to identify metabolites (e.g., glutathione adducts).
- Kinetic Isotope Effects : Compare turnover rates with unlabeled compound in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
